Cas no 53395-08-7 (5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one)

5-Chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one is a versatile intermediate in organic synthesis, characterized by its indenone core functionalized with a chloro substituent and a dimethylaminomethylidene group. This compound is particularly valuable in the development of pharmacologically active molecules due to its structural rigidity and reactivity, which facilitate further derivatization. Its electron-rich framework makes it suitable for use in cyclization and condensation reactions, often serving as a precursor for heterocyclic compounds. The presence of both electron-withdrawing and electron-donating groups enhances its utility in fine chemical synthesis, offering controlled reactivity for selective transformations. High purity and stability under standard conditions further underscore its reliability in research and industrial applications.
5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one structure
53395-08-7 structure
Product Name:5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one
CAS No:53395-08-7
MF:C12H12ClNO
MW:221.682782173157
CID:5968986
PubChem ID:70634135
Update Time:2025-06-14

5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
    • AKOS017552900
    • EN300-1126272
    • 53395-08-7
    • SCHEMBL11684873
    • 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one
    • Inchi: 1S/C12H12ClNO/c1-14(2)7-9-5-8-6-10(13)3-4-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7-
    • InChI Key: DBUBDNKBWKIPQJ-CLFYSBASSA-N
    • SMILES: ClC1C=CC2C(/C(=C\N(C)C)/CC=2C=1)=O

Computed Properties

  • Exact Mass: 221.0607417g/mol
  • Monoisotopic Mass: 221.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.3Ų

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Additional information on 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one

Research Brief on 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one (CAS: 53395-08-7)

The compound 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one (CAS: 53395-08-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indenone scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have explored its synthesis, structural modifications, and biological activities, providing valuable insights into its mechanism of action and potential clinical applications.

One of the key areas of research has been the synthesis and optimization of 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for this compound, highlighting its scalability and purity. The researchers employed a multi-step reaction sequence, starting from commercially available precursors, to achieve high yields and excellent enantiomeric purity. This advancement is critical for further pharmacological evaluations and potential industrial-scale production.

In terms of biological activity, recent investigations have focused on the compound's inhibitory effects on specific kinases involved in inflammatory and oncogenic pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one exhibited potent activity against JAK2 and FLT3 kinases, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of targeted therapies for myeloproliferative disorders and certain types of leukemia.

Additionally, the antimicrobial properties of this compound have been explored. A recent preprint (2024) on bioRxiv highlighted its efficacy against drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The study proposed that the compound disrupts bacterial cell membrane integrity, leading to rapid bactericidal effects. This dual functionality—both as a kinase inhibitor and an antimicrobial agent—makes it a particularly intriguing candidate for further development.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and safety profiles of 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one. Preliminary toxicity studies in animal models have indicated the need for structural modifications to reduce off-target effects. Researchers are currently exploring prodrug strategies and formulation technologies to enhance bioavailability and reduce potential side effects.

In conclusion, 5-chloro-2-(dimethylamino)methylidene-2,3-dihydro-1H-inden-1-one represents a versatile and promising scaffold in medicinal chemistry. Its dual therapeutic potential, combined with recent advancements in synthesis and biological evaluation, positions it as a compelling candidate for further research and development. Future studies should focus on elucidating its precise molecular targets, optimizing its drug-like properties, and advancing it toward preclinical trials.

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